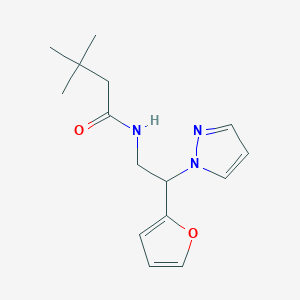

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,3-dimethylbutanamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c1-15(2,3)10-14(19)16-11-12(13-6-4-9-20-13)18-8-5-7-17-18/h4-9,12H,10-11H2,1-3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWLNHBMBAMAOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NCC(C1=CC=CO1)N2C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,3-dimethylbutanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H16N4O2

- Molecular Weight : 248.29 g/mol

- CAS Number : 2034567-00-3

The biological activity of this compound is primarily attributed to its structural components: the furan and pyrazole rings. These moieties are known to interact with various biological targets, including enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : Interaction with receptor sites can influence signaling pathways, affecting processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that compounds containing furan and pyrazole structures exhibit significant antimicrobial properties. For instance, studies have shown that similar derivatives can effectively inhibit bacterial growth and possess antifungal activities against various pathogens .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory potential. It has demonstrated the ability to reduce pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases .

Antitumor Properties

The compound's structure suggests potential antitumor activity. Pyrazole derivatives have been associated with inhibition of cancer cell lines by targeting specific oncogenic pathways, such as BRAF(V600E) and EGFR .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of pyrazole derivatives similar to this compound against a panel of bacterial strains. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating promising antimicrobial potential.

Case Study 2: Anti-inflammatory Activity

In a controlled experiment, the compound was administered to macrophage cell lines stimulated with lipopolysaccharide (LPS). The results indicated a significant reduction in nitric oxide production and TNF-alpha levels, highlighting its anti-inflammatory properties .

Summary of Biological Activities

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Features

The compound’s uniqueness lies in its furan-pyrazole-ethyl core and 3,3-dimethylbutanamide tail . Comparisons with similar compounds reveal key variations:

Key Observations :

- Aromatic Systems : The target compound’s furan-pyrazole system contrasts with indazole (ADB-BUTINACA/BINACA) or benzimidazole (). Furan’s electron-rich nature may enhance π-π stacking, while indazole/benzimidazole systems offer bulkier aromatic surfaces for receptor interactions .

- Tail Modifications : The 3,3-dimethylbutanamide group is shared with ADB-BUTINACA/BINACA but differs from trimethylacetamide () or nitroacetamide derivatives (). The branched alkyl chain may improve lipophilicity and membrane permeability .

Pharmacological Effects

Receptor Affinity

- ADB-BUTINACA/BINACA: These synthetic cannabinoids exhibit high affinity for CB1/CB2 receptors due to indazole carboxamide motifs. The butyl/benzyl substituents on indazole modulate potency; ADB-BINACA (benzyl) shows prolonged activity compared to ADB-BUTINACA (butyl) .

- Target Compound: The furan-pyrazole core may interact with cannabinoid or serotonin receptors, but the absence of an indazole carboxamide likely reduces CB1/CB2 affinity. Its activity could align more with enzyme inhibition (e.g., kinases) due to pyrazole’s role in ATP-binding site interactions .

Metabolic Stability

- Fluorinated Analogues (e.g., ): Difluoromethyl groups on pyrazole enhance metabolic stability by resisting oxidative degradation.

Q & A

Basic: What are the recommended synthetic routes for N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,3-dimethylbutanamide?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with the preparation of the furan and pyrazole moieties. A plausible route includes:

Furan Synthesis : Cyclization of precursor aldehydes/ketones under acidic or basic conditions (e.g., via Paal-Knorr synthesis).

Pyrazole Formation : Condensation of hydrazine derivatives with diketones or via 1,3-dipolar cycloaddition .

Coupling Reactions : Use of palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to link the furan and pyrazole groups to the ethyl backbone.

Amide Bond Formation : Reaction of the intermediate amine with 3,3-dimethylbutanoyl chloride under Schotten-Baumann conditions.

Key Considerations : Optimize solvent (e.g., DMF or THF), temperature (40–80°C), and stoichiometry to improve yield (>70%) and purity (>95%) .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : - and -NMR to confirm functional groups (e.g., furan protons at δ 6.2–7.4 ppm, pyrazole N–H at δ 8–9 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to verify molecular weight (MW calc. 315.36 g/mol) and detect impurities.

- Elemental Analysis : Validate C, H, N, O content within ±0.3% of theoretical values.

- Purity Threshold : Aim for ≥98% purity for biological assays; use recrystallization (e.g., ethyl acetate/hexane) or flash chromatography for purification .

Advanced: What crystallographic strategies are recommended for resolving structural ambiguities?

Methodological Answer:

- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (solvent: dichloromethane/methanol). Use SHELXL for refinement, leveraging its robustness for small-molecule structures .

- Key Parameters :

- Data Collection : High-resolution (<1.0 Å) data at 100 K to minimize thermal motion.

- Validation : Check R-factor (<5%), residual electron density (<0.3 eÅ), and Hirshfeld surface analysis for intermolecular interactions.

- Challenges : Address potential twinning or disorder in the pyrazole or furan rings using TWINLAW or PART instructions in SHELXL .

Advanced: How can contradictory biological activity data be analyzed for this compound?

Methodological Answer:

- Experimental Design :

- Dose-Response Curves : Use 3–5 biologically independent replicates to assess IC variability (e.g., in cancer cell lines like MCF-7 or HepG2).

- Target Validation : Combine SPR (surface plasmon resonance) and molecular docking (AutoDock Vina) to confirm binding affinity to proposed targets (e.g., kinase enzymes).

- Statistical Tools : Apply ANOVA with post-hoc Tukey tests to identify outliers. Reconcile discrepancies by adjusting assay conditions (e.g., serum-free media to reduce nonspecific binding) .

Advanced: What computational methods predict the compound’s reactivity and stability?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to:

- Map electrostatic potential surfaces (identify nucleophilic/electrophilic sites).

- Calculate bond dissociation energies (BDEs) for the amide and furan groups to predict hydrolytic stability.

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess conformational flexibility in aqueous and lipid bilayer environments. Key outputs include RMSD (<2.0 Å) and solvent-accessible surface area (SASA) .

Basic: What are the recommended storage conditions to maintain compound stability?

Methodological Answer:

- Storage :

- Temperature: –20°C in airtight, amber vials to prevent photodegradation.

- Solvent: Store as a lyophilized powder or in anhydrous DMSO (≤0.1% HO) to avoid hydrolysis of the amide bond.

- Stability Monitoring : Conduct LC-MS every 3 months; discard if degradation exceeds 5% .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives?

Methodological Answer:

- Scaffold Modifications :

- Furan Substituents : Introduce electron-withdrawing groups (e.g., –NO) at the 5-position to enhance electrophilicity.

- Pyrazole Variations : Replace 1H-pyrazole with 1,2,4-triazole to alter hydrogen-bonding capacity.

- Biological Testing : Prioritize derivatives with ClogP values 2–4 for optimal membrane permeability. Use parallel artificial membrane permeability assay (PAMPA) for validation .

Advanced: What strategies mitigate synthetic challenges in scaling up this compound?

Methodological Answer:

- Process Optimization :

- Catalyst Screening : Test Pd(OAc)/XPhos for coupling steps to reduce metal loading (<0.5 mol%).

- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., amide formation) to improve safety and yield.

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for eco-friendly solvent systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.